4-bromo-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide
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Overview
Description
4-bromo-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromine atom, a methylphenyl group, and a phenyl group attached to the thiazole ring, as well as a benzamide moiety. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide typically involves multiple steps. One common method involves the following steps:
Preparation of 4-(4-bromophenyl)thiazol-2-amine: This intermediate can be synthesized by reacting 4-bromoaniline with thiourea in the presence of a suitable catalyst and solvent.
Formation of the thiazole ring: The intermediate is then cyclized to form the thiazole ring by heating with a dehydrating agent.
Coupling with 4-methylphenyl and phenyl groups: The thiazole intermediate is further reacted with 4-methylbenzaldehyde and benzaldehyde under appropriate conditions to introduce the methylphenyl and phenyl groups.
Formation of the benzamide moiety: Finally, the compound is reacted with benzoyl chloride in the presence of a base to form the benzamide moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of advanced catalysts, solvents, and reaction conditions to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the thiazole ring and the benzamide moiety.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Industry: It may find applications in the development of new materials and chemical processes due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of 4-bromo-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound is believed to exert its antimicrobial effects by inhibiting the biosynthesis of bacterial lipids and interfering with other essential cellular processes.
Anticancer Activity: It may inhibit cancer cell proliferation by binding to specific receptors and enzymes involved in cell growth and division.
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-(4-methoxybenzyl)benzamide: This compound has a similar structure but with a methoxy group instead of a methyl group.
4-bromo-N-(2-methylphenyl)benzamide: This compound differs by having a methyl group in the ortho position of the phenyl ring.
Uniqueness
4-bromo-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide is unique due to the presence of the thiazole ring and the specific arrangement of the bromine, methylphenyl, and phenyl groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
4-bromo-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrN2OS/c1-15-7-9-16(10-8-15)20-21(17-5-3-2-4-6-17)28-23(25-20)26-22(27)18-11-13-19(24)14-12-18/h2-14H,1H3,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHGITXSZHRDNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=C(C=C3)Br)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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